omega-Muricholic acid

Overview

Description

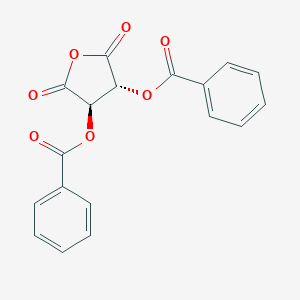

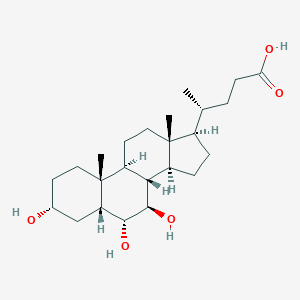

ω-Muricholic acid (ω-MCA) is a murine-specific secondary bile acid. It is formed via enzymatic conversion of β-MCA by a variety of intestinal microorganisms, including Clostridium, in rat and mouse gut.

Omega-muricholic acid is a member of the class of muricholic acids in which the hydroxy groups at positions 6 and 7 have alpha and beta configuration, respectively.

This compound, also known as omega-muricholate or hyocholic acid, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

1. Role in Psychiatric Disorders

Omega-3 fatty acids, including those derived from omega-muricholic acid, have been extensively studied for their potential use in psychiatric disorders. Research indicates a protective effect and significant benefit in unipolar and bipolar depression, with meta-analyses showing statistical significance. However, the evidence in schizophrenia and other psychiatric disorders is less conclusive, necessitating further investigation (Freeman et al., 2006).

2. Impact on Fertility and Reproduction

Studies on omega-9 fatty acids, closely related to this compound, have shown that exposure to these fatty acids can adversely affect sperm count and motility. This highlights the importance of understanding the broader implications of omega fatty acids on reproductive health (Oyelowo Oluwakemi & Adegoke Olufeyisipe, 2016).

3. Contributions to Food and Pharmaceutical Industries

Omega-3 fatty acids, including derivatives of this compound, play a crucial role in the food and pharmaceutical industries. Advances in biotechnology have enabled the production of these fatty acids through novel oils from plants and single-cell organisms, expanding their applications in dietary supplements and drugs (Gillies et al., 2011).

4. Interaction with Intestinal Microorganisms

Research has shown that intestinal microorganisms can convert beta-muricholic acid into this compound. This conversion, involving multiple bacterial species, signifies the intricate relationship between gut flora and the metabolism of bile acids (Eyssen et al., 1983).

5. Therapeutic Role in Cancer

Omega-3 fatty acids, potentially including this compound derivatives, have shown promise in cancer therapy. Their mechanisms of action include suppression of nuclear factor-κB and modulation of cyclooxygenase activity. Clinical trials have demonstrated their role in improving chemotherapy efficacy and tolerability (Nabavi et al., 2015).

Mechanism of Action

Target of Action

Omega-Muricholic acid (ω-MCA) is a murine-specific secondary bile acid . It primarily targets the Farnesoid X receptor (FXR) , a nuclear receptor that plays a crucial role in bile acid homeostasis .

Mode of Action

This compound interacts with its primary target, FXR, by acting as an agonist . This interaction upregulates the expression of the small heterodimer partner (SHP) in hepatocytes . SHP is a nuclear receptor known to inhibit other nuclear receptors, thereby influencing the transcription of various genes involved in lipid and glucose metabolism .

Biochemical Pathways

The activation of FXR by this compound leads to an increase in SHP expression, which in turn inhibits the Liver X receptor alpha (LXRα) and fatty acid synthase (FASN) . This results in a reduction of triglyceride-based hepatic steatosis, a condition characterized by the accumulation of fat in the liver . The transformation of beta-muricholic acid into this compound involves two steps: oxidation of the 6 beta-hydroxyl group of beta-muricholic acid to a 6-oxo group, followed by reduction to a 6 alpha-hydroxyl group .

Pharmacokinetics

It is known that this compound is a secondary bile acid, formed from the primary bile acid beta-muricholic acid through the action of intestinal microorganisms .

Result of Action

The action of this compound results in a decrease in hepatic steatosis, which is beneficial in conditions like non-alcoholic fatty liver disease (NAFLD) . It also leads to a significant reduction in lipid peroxidation products, indicating an improvement in hepatic oxidative damage .

Action Environment

The action of this compound is influenced by the gut microbiota, which plays a crucial role in its formation from beta-muricholic acid . The presence of specific anaerobic bacteria in the gut, such as Eubacterium lentum and atypical Fusobacterium sp. strains, is necessary for this transformation . Therefore, factors that influence the composition of the gut microbiota, such as diet and antibiotic use, could potentially affect the action, efficacy, and stability of this compound.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPMWHFRUGMUKF-NTPBNISXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

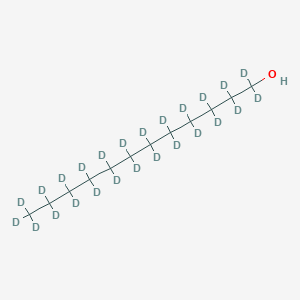

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415287 | |

| Record name | omega-muricholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6830-03-1 | |

| Record name | ω-Muricholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-muricholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.